4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

HMG-CoA reductase inhibition Cholesterol biosynthesis Enzyme inhibition assay

Procure 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (CAS 134948-69-9) for oxacephem antibiotic synthesis. This γ-keto carboxylic acid features a unique 2,3,5,6-tetramethyl substitution essential for the patented route to 1-oxacepham antibiotics (CA 1227482). Its distinct steric/electronic profile renders substitution with alternative 4-aryl-4-oxobutyric acids scientifically indefensible. Also serves as a validated weak HMG-CoA reductase inhibitor (IC50 240–780 μM) for cholesterol biosynthesis studies. Ensure reproducible results by sourcing the exact CAS-defined intermediate.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 134948-69-9
Cat. No. B165112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
CAS134948-69-9
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C
InChIInChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17)
InChIKeyLEGFCESDAOGJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid (CAS 134948-69-9) Procurement Baseline: Structural and Physicochemical Overview


4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (CAS 134948-69-9; molecular formula C14H18O3; molecular weight 234.29 g/mol) is a γ-keto carboxylic acid derivative characterized by a 4-oxobutanoic acid chain attached to a fully methyl-substituted phenyl ring . The compound features the IUPAC designation 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid and is also cataloged under the identifier NSC92811 [1]. The 2,3,5,6-tetramethyl substitution pattern confers substantial steric hindrance and electron-donating character to the aromatic moiety, which fundamentally influences the compound's reactivity profile, solubility behavior, and its role as a synthetic intermediate . The compound exists as a solid at ambient temperature with a calculated boiling point of 425.4°C at 760 mmHg and flash point of 225.2°C [2].

Why Generic 4-Aryl-4-oxobutyric Acid Substitution Fails for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid (CAS 134948-69-9)


Substitution of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid with structurally related 4-aryl-4-oxobutyric acid analogs is not scientifically defensible due to three interdependent factors: (1) the unique 2,3,5,6-tetramethyl substitution pattern on the phenyl ring imparts distinct steric and electronic properties that govern reactivity in downstream transformations, particularly in the synthesis of 1-oxacepham antibiotics where the precise substitution pattern is specified in the patent literature ; (2) the compound's weak inhibitory activity against HMG-CoA reductase (IC50 = 240–780 μM) is quantitatively distinct from structurally related γ-keto acid derivatives, rendering it unsuitable for substitution in biological studies without revalidation [1]; and (3) the compound's specific CAS registry assignment corresponds to a defined synthetic intermediate role in patented pharmaceutical manufacturing processes, wherein alternative 4-aryl substitution patterns would yield different steric and electronic outcomes in the final target molecules [2].

Quantitative Differentiation Evidence: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid (CAS 134948-69-9) Versus Closest Analogs


HMG-CoA Reductase Inhibitory Activity: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid Versus Lovastatin

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid demonstrates measurable but extremely weak inhibitory activity against HMG-CoA reductase, with IC50 values ranging from 2.4 × 10⁵ nM (240 μM) to 7.8 × 10⁵ nM (780 μM) depending on the specific lipid synthesis endpoint measured [1]. In contrast, the clinically established HMG-CoA reductase inhibitor lovastatin exhibits IC50 values in the low nanomolar range (~2–11 nM) in comparable rat liver microsomal assays [2]. The approximately 10⁵-fold difference in potency establishes this compound as unequivocally distinct from therapeutic HMG-CoA reductase inhibitors.

HMG-CoA reductase inhibition Cholesterol biosynthesis Enzyme inhibition assay

Synthetic Intermediate Role: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid in 1-Oxacepham Antibiotic Synthesis

Canadian Patent CA 1227482 explicitly identifies 4-oxygenated butyric acid derivatives bearing the 2,3,5,6-tetramethylphenyl substitution pattern as novel intermediates for producing 1-oxacepham antibiotics . The patent specifies that the 2,3,5,6-tetramethyl substitution on the aromatic ring is integral to the synthetic route, distinguishing this compound from other 4-aryl-4-oxobutyric acid derivatives that lack the fully methyl-substituted aromatic system. Alternative substitution patterns (e.g., mono-methyl, unsubstituted phenyl, or different substitution geometries) would not fulfill the specific steric and electronic requirements defined in the patent claims for the intermediate.

1-Oxacepham synthesis β-lactam antibiotics Pharmaceutical intermediates

Structural Differentiation: Tetramethyl Substitution Pattern Versus Alternative Methyl-Substituted Aryl Analogs

The 2,3,5,6-tetramethyl substitution pattern on the phenyl ring of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid represents a fully substituted aromatic system with unique steric and electronic properties compared to alternative methyl-substituted 4-aryl-4-oxobutyric acids . The four methyl groups occupy all positions ortho and meta to the point of attachment, leaving the para position as the sole unsubstituted site. This contrasts with: (1) 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid, which retains one unsubstituted ortho position and a different electronic distribution; (2) 4-(2,5-dimethylphenyl)-4-oxobutyric acid, which has significantly less steric bulk and different electron density; and (3) 4-(4-methylphenyl)-4-oxobutyric acid, which lacks ortho substitution entirely. The specific 2,3,5,6 pattern provides maximum steric shielding of the carbonyl group while maintaining electron donation through hyperconjugation and inductive effects [1].

Steric hindrance Electron-donating substitution Aromatic substitution pattern

Commercial Purity Specifications: Vendor-Dependent Differentiation

Commercial sources of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid report purity specifications ranging from 95% to 97% depending on the vendor . One vendor reports GC purity exceeding 97% with yields of 85–90% for their synthetic process [1]. These specifications are relevant for procurement decisions, as purity directly impacts the compound's performance in sensitive synthetic applications and biological assays. While no head-to-head comparative data exist across all vendors for this specific compound, the reported purity range provides a baseline for evaluation against alternative sourcing options.

Purity specification Quality control Procurement criteria

Validated Application Scenarios for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid (CAS 134948-69-9) Based on Differential Evidence


Synthesis of 1-Oxacepham β-Lactam Antibiotics via Patented Intermediate Route

This compound is specifically claimed as a 4-oxygenated butyric acid derivative intermediate in the synthesis of 1-oxacepham antibiotics according to Canadian Patent CA 1227482 . The 2,3,5,6-tetramethyl substitution pattern on the aromatic ring is integral to the patented synthetic pathway. Researchers and process chemists engaged in the production of oxacephem-class β-lactam antibiotics should procure this specific substitution pattern, as alternative 4-aryl-4-oxobutyric acid derivatives are not specified for this route. The compound serves as a building block for introducing the tetramethylphenyl moiety into the oxacepham core structure.

HMG-CoA Reductase Mechanistic Studies Requiring Weak Inhibition / Negative Control

Given its extremely weak HMG-CoA reductase inhibitory activity (IC50 = 240–780 μM in rat liver microsomal assays) —approximately 100,000-fold less potent than lovastatin—this compound is potentially suitable for use as a negative control or tool compound in cholesterol biosynthesis pathway studies where potent inhibition must be avoided. The quantitative activity data enable researchers to distinguish this compound from therapeutic statins in mechanistic investigations of HMG-CoA reductase function, sterol regulatory element-binding protein (SREBP) processing, or cholesterol feedback regulation. Researchers must verify activity in their specific assay systems prior to use.

Structure-Activity Relationship Studies of γ-Keto Acid Derivatives

The unique 2,3,5,6-tetramethyl substitution pattern provides a defined steric and electronic baseline for structure-activity relationship (SAR) studies of 4-aryl-4-oxobutyric acid derivatives . The fully substituted ortho and meta positions confer maximum steric shielding of the ketone carbonyl while maintaining electron donation to the aromatic ring . This compound can serve as a reference point for systematic investigation of how progressive methyl substitution (from 4-methyl to 2,5-dimethyl to 2,4,6-trimethyl to 2,3,5,6-tetramethyl) affects enzyme inhibition potency, cellular permeability, or metabolic stability in the 4-aryl-4-oxobutyric acid scaffold.

Synthetic Methodology Development Involving Sterically Hindered γ-Keto Acids

The substantial steric bulk imparted by the 2,3,5,6-tetramethylphenyl group makes this compound a valuable substrate for developing and validating synthetic methodologies targeting sterically congested γ-keto carboxylic acids. Applications include: (1) evaluating the tolerance of reduction protocols (e.g., NaBH₄, catalytic hydrogenation) to ortho-substituted aromatic ketones; (2) assessing the scope of esterification and amidation reactions under steric constraint; (3) investigating cyclization reactions to form heterocyclic derivatives where the tetramethylphenyl group influences regioselectivity. The defined structure and commercial availability support reproducible methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.